

# BI-4924: A Potent Inhibitor of Serine Biosynthesis

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## Compound of Interest

Compound Name: BI-4924

Cat. No.: B8106016

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **BI-4924**, a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route for the proliferation of certain cancer cells. This document outlines the mechanism of action of **BI-4924**, presents key quantitative data, details relevant experimental protocols, and provides visualizations of the associated biological pathways and experimental workflows.

## Core Mechanism of Action

**BI-4924** functions as a competitive inhibitor of the nicotinamide adenine dinucleotide (NADH/NAD<sup>+</sup>) cofactor binding site on PHGDH.<sup>[1][2][3]</sup> By occupying this site, **BI-4924** effectively blocks the enzymatic conversion of 3-phosphoglycerate (3-PG), a glycolysis intermediate, to 3-phosphohydroxypyruvate (3-PHP).<sup>[4][5]</sup> This is the initial and rate-limiting step of the serine biosynthesis pathway. The inhibition of PHGDH by **BI-4924** disrupts the production of serine, an amino acid crucial for the synthesis of proteins, nucleotides, and other essential macromolecules that support rapid cell growth, particularly in cancer cells that exhibit an upregulation of this pathway.

Due to its physicochemical properties, for cellular experiments, the cell-permeable ester prodrug of **BI-4924**, known as BI-4916, is often utilized. BI-4916 readily crosses the cell membrane and is subsequently cleaved by intracellular esterases to release the active inhibitor, **BI-4924**, leading to its intracellular enrichment.

## Quantitative Data Summary

The following tables summarize the key in vitro activity and pharmacokinetic parameters of **BI-4924** and its corresponding negative control, BI-5583.

Table 1: In Vitro Activity of **BI-4924**

Parameter	BI-4924	BI-5583 (Negative Control)
Molecular Weight (Da)	499.4	372.8
PHGDH Inhibition (IC50, nM)	3	Not Determined
PHGDH Surface Plasmon Resonance (SPR) (KD, nM)	26	28,400
Cellular 13C-Serine Biosynthesis Inhibition (IC50, nM, 72h)	2,200	Not Determined

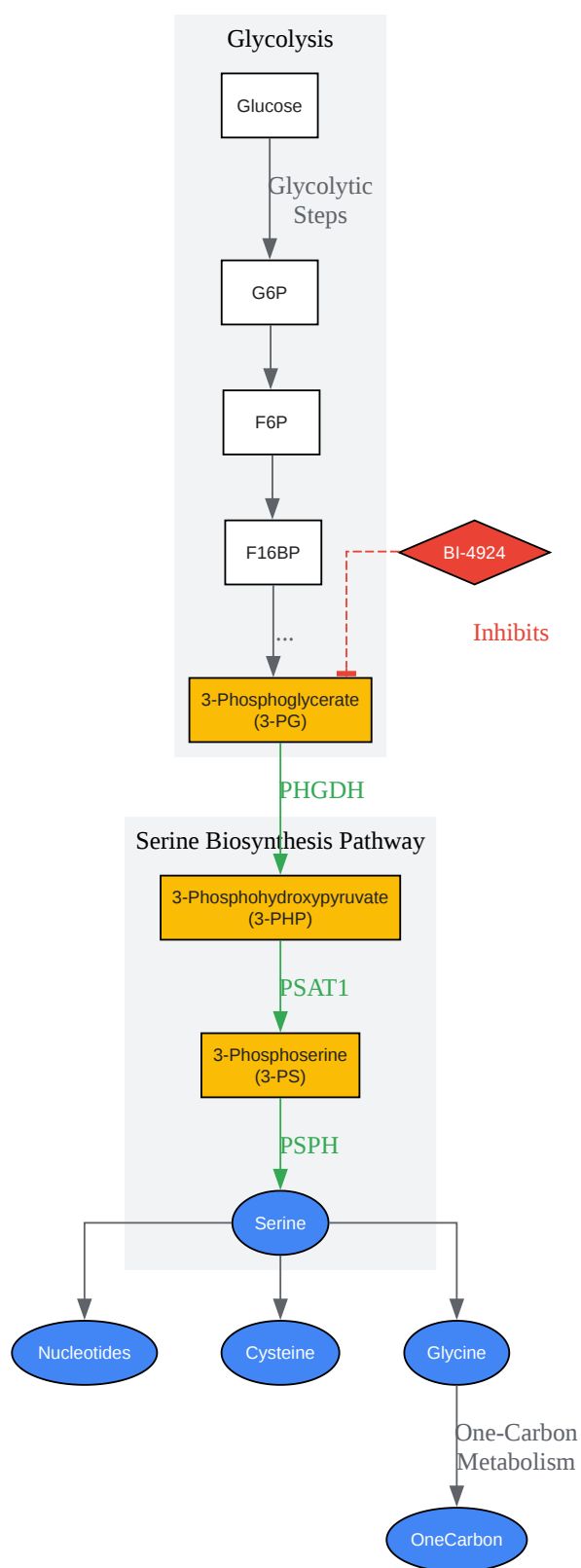
Table 2: In Vitro DMPK and CMC Parameters of **BI-4924**

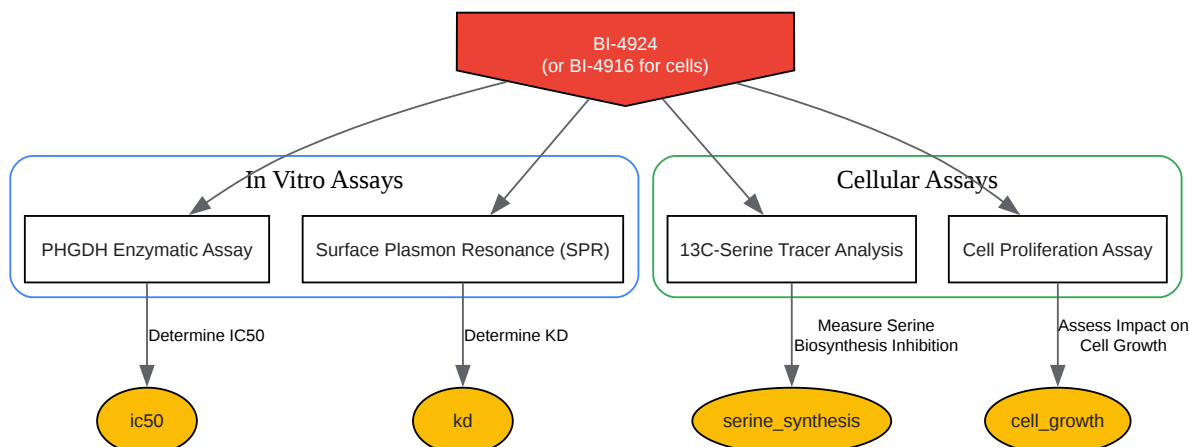
Parameter	BI-4924	BI-5583 (Negative Control)
logD @ pH 11	0.62	-0.36
Aqueous Solubility @ pH 7 (µg/mL)	59	>87
Caco-2 Permeability (Papp, A-B) (10 <sup>-6</sup> cm/s)	0.21	<1.8
Caco-2 Efflux Ratio	10.8	Not Applicable
Microsomal Stability (Human/Mouse/Rat) (%QH)	<24 / <24 / <23	24 / - / <23
Hepatocyte Stability (Mouse) (%QH)	32	Not Applicable
Plasma Protein Binding (Mouse) (%)	99.8	98.6

## Signaling Pathways and Experimental Workflows

### Serine Biosynthesis Pathway and BI-4924 Inhibition

The following diagram illustrates the canonical serine biosynthesis pathway, highlighting the point of inhibition by **BI-4924**.





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